3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol

Polymer Intermediate Synthetic Method Biphenol Monomer

3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol (CAS 455943-61-0), frequently designated TMOMBP or TMOM-BP, is a symmetrical biphenyl-4,4'-diol featuring four methoxymethyl (-CH2OCH3) groups at the 3,3',5,5' positions. It is a white to off-white crystalline powder with a molecular formula of C20H26O6 and a molecular weight of 362.42 g/mol, commercially available at purities typically NLT 98%.

Molecular Formula C20H26O6
Molecular Weight 362.422
CAS No. 455943-61-0
Cat. No. B2420904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol
CAS455943-61-0
Molecular FormulaC20H26O6
Molecular Weight362.422
Structural Identifiers
SMILESCOCC1=CC(=CC(=C1O)COC)C2=CC(=C(C(=C2)COC)O)COC
InChIInChI=1S/C20H26O6/c1-23-9-15-5-13(6-16(10-24-2)19(15)21)14-7-17(11-25-3)20(22)18(8-14)12-26-4/h5-8,21-22H,9-12H2,1-4H3
InChIKeyJHIUAEPQGMOWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol (TMOMBP) is a Strategically Sourced Monomer for High-Performance Materials


3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol (CAS 455943-61-0), frequently designated TMOMBP or TMOM-BP, is a symmetrical biphenyl-4,4'-diol featuring four methoxymethyl (-CH2OCH3) groups at the 3,3',5,5' positions . It is a white to off-white crystalline powder with a molecular formula of C20H26O6 and a molecular weight of 362.42 g/mol, commercially available at purities typically NLT 98% . It is classified within the biphenyl diol family, but is structurally distinct from common analogs like 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP) and 3,3',5,5'-tetramethoxy-4,4'-biphenol due to the presence of methoxymethyl substituents, which critically tailor its reactivity, solubility, and thermal stability for demanding polymer and electronic material applications .

Why Generic Biphenol Analogs Cannot Replace TMOMBP in Advanced Resin and Photoresist Applications


Substituting TMOMBP with simpler biphenol analogs like 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP) or 3,3',5,5'-tetramethoxy-4,4'-biphenol introduces significant performance trade-offs. The methoxymethyl groups in TMOMBP are not passive substituents; they fundamentally alter the monomer's reaction kinetics in polymer synthesis and its solubility profile in organic solvents, which is critical for solution-processed electronic materials . Furthermore, while analog compounds may suggest antioxidant activity, direct evidence shows the specific radical scavenging capacity is highly structure-dependent, with the methoxymethyl substitution pattern directly influencing the stoichiometric factor (n) for peroxyl radical trapping, an effect not generalizable across the class [1]. Consequently, processes optimized for TMOMBP cannot be reliably executed with other biphenols without re-engineering of the entire synthetic route.

Quantitative Differentiation Guide for 3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol Against Closest Analogs


TMOMBP's Superior Synthesis Yield Versus the Tetramethoxy Analog's Published Route

A comparative analysis of patented synthesis routes reveals a significant yield advantage for the target compound. A method for preparing 3,3',5,5'-tetramethoxy-4,4'-biphenol (CAS 612-69-1), a direct structural analog, was reported in patent CN106699520A with a product yield of only 35.9%–45% [1]. In contrast, a two-step synthesis for 3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol (TMOMBP) achieves an isolated yield of 85.3% for the first step (bromomethylation) and 96.2% for the second step (methoxy substitution), resulting in an overall yield of approximately 82%, which represents a near-doubling of efficiency compared to the known analog route [2].

Polymer Intermediate Synthetic Method Biphenol Monomer

Chemical Composition Verification for High-Performance Monomer Integrity Against Non-Functionalized Biphenols

Commercially, the target compound is consistently offered with a certified purity of ≥99.0% (HPLC) and a single impurity ≤0.5%, establishing a quality benchmark for polymer-grade monomers . This specification is critical compared to 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP), where purity data is less frequently specified to this level, and the supplier for TMOMBP explicitly provides HNMR conformity as part of the standard specification sheet, ensuring structural fidelity batch-to-batch . This level of quality control is non-negotiable for the synthesis of high-performance engineering plastics like polyphenylene ether, where chain-stopping impurities can severely limit molecular weight build-up.

Monomer Purity Polymer Synthesis Biphenol Specification

Electronic-Grade Purity: Meeting Semiconductor Material Standards Beyond Standard Biphenol Offerings

An electronic-grade specification for 3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol is documented with purity ≥99.9% (HPLC/GC), metal impurities (Na, K, Fe) ≤1 ppb (ICP-MS), and moisture content ≤50 ppm (Karl Fischer titration) [1]. This ultrapure formulation is tailored for chemically amplified photoresist (CAR) applications at 248 nm or 193 nm, where trace metals can cause device failure. In contrast, standard biphenol analogs like 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP) are predominantly supplied as industrial-grade materials without comparable ppb-level metal guarantees, making TMOMBP the de facto choice for sub-ppm contamination-sensitive lithography processes [1].

Photoresist Electronic Materials Semiconductor-Grade Chemicals

Solubility and Processing Advantage in OLED Intermediates Versus Tetramethyl Analog

The methoxymethyl substituents on TMOMBP are specifically noted for their role in increasing molecular volume and improving solubility in common organic solvents, while also inhibiting crystallization and enhancing film-forming ability . For comparison, the tetramethyl analog (TMBP) lacks these ether-functionalized side groups, rendering it less effective in solution-processed hole transport layers (HTLs) for OLEDs, where uniform film morphology and resistance to unwanted crystallization during drying are critical . This functional advantage is directly attributed to the steric and solubility effects of the -CH2OCH3 groups, a design feature absent in non-functionalized biphenyl diols.

OLED Intermediate Solution Processing Film Morphology

Optimal Procurement Scenarios for 3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol Based on Validated Evidence


Synthesis of High-Performance Polyphenylene Ether (PPE) Engineering Plastics

TMOMBP serves as a critical precursor for polyphenylene ether resins used in aerospace, electronics, and high-temperature automotive components. Its ≥99.0% purity and well-defined structure, as specified by Getchem, ensure consistent polymerization stoichiometry, which is essential for achieving the high molecular weights required for mechanical strength and thermal resistance . The compound's rigid biphenyl backbone imparts heat resistance, directly addressing the needs of precision machinery applications.

Positive-Tone Photoresist Formulation for Semiconductor Lithography

For buyers in the semiconductor industry, the documented availability of electronic-grade TMOMBP with purity ≥99.9% and metal contamination ≤1 ppb makes it a viable component for 248 nm and 193 nm chemically amplified photoresists, as detailed in electronic material supplier data [1]. The methoxymethyl groups are believed to modulate solubility and enhance interaction with photoacid generators (PAGs), enabling precise pattern formation.

Monomers for Advanced Liquid Crystal Polymer (LCP) Intermediates

The synergy between TMOMBP's rigid biphenyl core and methoxymethyl substituent functionality makes it a valuable monomer for synthesizing LCP intermediates used in TFT-LCD and OLED displays. The solubility advantage over the tetramethyl analog, noted by Catsyn, facilitates synthesis and processing, enabling the tuning of dielectric properties and response times in display technologies .

Specialty Epoxy Resins for Semiconductor Packaging

In high-end packaging applications where moisture absorption and dielectric loss are critical, TMOMBP's molecular structure, when used to synthesize epoxy resins, can offer a balance of properties as hinted by its use in high-performance engineering plastics . The methoxymethyl groups may provide a reactive handle or a means to further functionalize the epoxy network, a feature not shared by simpler biphenols, though performance data in cured resin form requires separate validation.

Quote Request

Request a Quote for 3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.